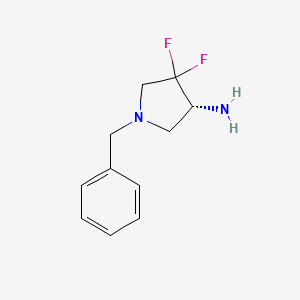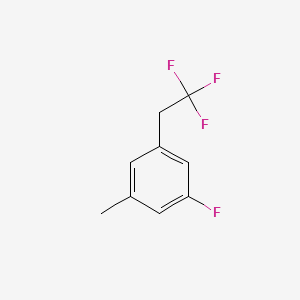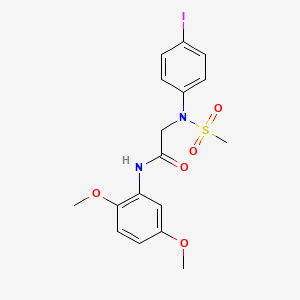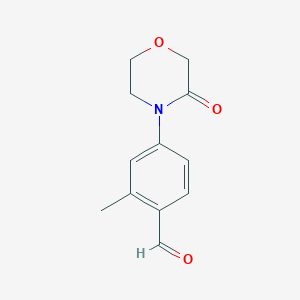![molecular formula C21H32N2O4 B12449827 [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate is a complex organic compound with a unique structure that includes oxazole and oxazoline rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate typically involves multiple steps. One common method includes the formation of the oxazole and oxazoline rings through cyclization reactions. The reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of these rings .
Industrial Production Methods
化学反应分析
Types of Reactions
[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives, while reduction could yield reduced forms of the original compound .
科学研究应用
Chemistry
In chemistry, [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products .
作用机制
The mechanism of action of [3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
属性
分子式 |
C21H32N2O4 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
[3,5-bis(2-methylpropyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methyl N-phenylcarbamate |
InChI |
InChI=1S/C21H32N2O4/c1-15(2)10-18-23-19(11-16(3)4)26-13-21(23,12-25-18)14-27-20(24)22-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14H2,1-4H3,(H,22,24) |
InChI 键 |
XEAVOZZXFAQZKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1N2C(OCC2(CO1)COC(=O)NC3=CC=CC=C3)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)


![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)
![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)

![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
![4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)
![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)


